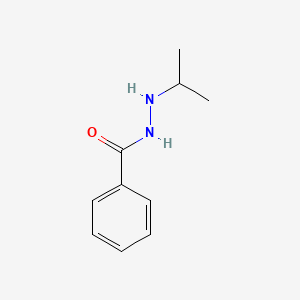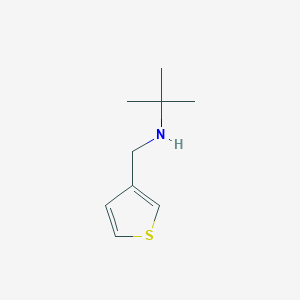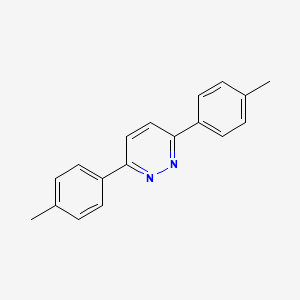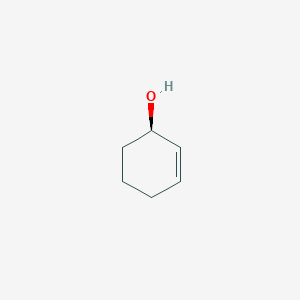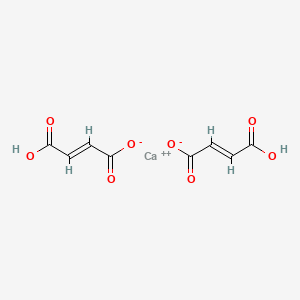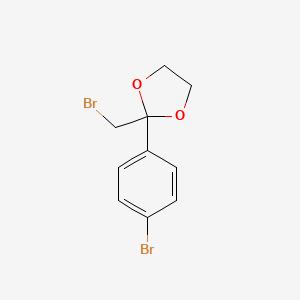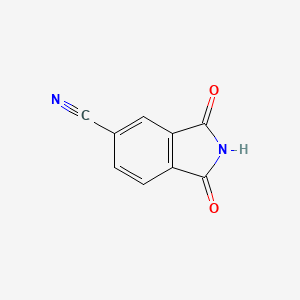
1,3-Dioxoisoindoline-5-carbonitrile
Vue d'ensemble
Description
1,3-Dioxoisoindoline-5-carbonitrile is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the family of isoindoline derivatives and has a unique structure that makes it ideal for a wide range of applications. In
Applications De Recherche Scientifique
Chemical Synthesis
1,3-Dioxoisoindoline-5-carbonitrile has been used in chemical synthesis. A study describes a Sc(OTf)3-catalyzed three-component Strecker/Lactamization cascade reaction involving 1,3-dioxoisoindoline derivatives, demonstrating a facile approach for synthesizing N-substituted 3-oxoisoindoline-1-carbonitrile derivatives (Chen & Cai, 2016).
Medicinal Chemistry
1,3-Dioxoisoindoline-5-carbonitrile derivatives have been explored in medicinal chemistry. A study reported the synthesis of pyrrole-oxindole derivatives, including a compound related to 1,3-dioxoisoindoline, showing potential as progesterone receptor modulators for use in female healthcare (Fensome et al., 2008).
Alzheimer’s Disease Research
Research has been conducted on derivatives of 1,3-dioxoisoindoline for Alzheimer’s disease treatment. One study synthesized and evaluated 2-(2-(3,4-dimethoxyphenyl)ethyl)isoindoline-1,3-dione as an AChE inhibitor, a key enzyme involved in Alzheimer's disease (Andrade-Jorge et al., 2018).
Photorearrangement Studies
1,3-Dioxoisoindoline-5-carbonitrile has been involved in studies of photorearrangements. An investigation into the 1,3-carbalkoxy shift in certain 2-oxoindeno compounds included analysis of dioxoisoindoline derivatives (Pfoertner et al., 1993).
Antiplasmodial Activities
Compounds derived from 1,3-dioxoisoindoline have been assessed for antiplasmodial activities. A study developed C-5-substituted dioxoisoindoline-aminoquinolines, demonstrating significant anti-plasmodial effects against P. falciparum (Rani et al., 2019).
Molecular Docking Studies
1,3-Dioxoisoindoline-5-carbonitrile derivatives have been studied using molecular docking techniques. A QSAR and docking study on 1,3-dioxoisoindoline-4-aminoquinolines provided insights into their potential as antiplasmodium agents (Mahmud et al., 2020).
Orientations Futures
Propriétés
IUPAC Name |
1,3-dioxoisoindole-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4N2O2/c10-4-5-1-2-6-7(3-5)9(13)11-8(6)12/h1-3H,(H,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHDMHBFJCZJMHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C#N)C(=O)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10480071 | |
| Record name | 5-cyanophthalimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10480071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dioxoisoindoline-5-carbonitrile | |
CAS RN |
34613-09-7 | |
| Record name | 5-cyanophthalimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10480071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

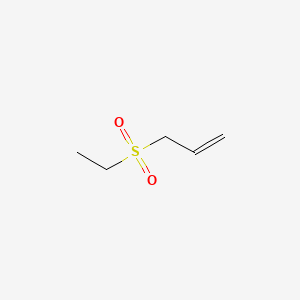
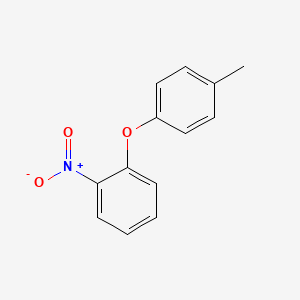
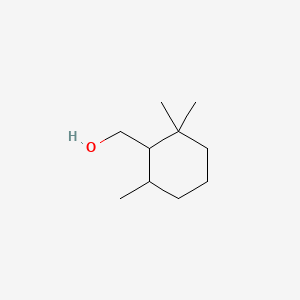
![Benzoic acid, 2-[[[3-(triethoxysilyl)propyl]amino]carbonyl]-](/img/structure/B3051485.png)
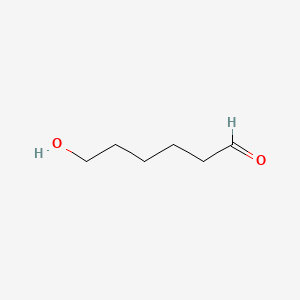
![ethyl N-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]glycinate](/img/structure/B3051488.png)
